molecular formula C12H15NO4 B554444 (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 42918-86-5

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No. B554444
CAS RN: 42918-86-5
M. Wt: 237.25 g/mol
InChI Key: SZQMTCSQWUYUML-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of “(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” involves mixing it with HBTU (0.5M in DMF), DIEA, and morpholine at room temperature for two hours . After the reaction is complete, as indicated by HPLC, brine is added and the mixture is extracted with EtOAc .


Molecular Structure Analysis

The InChI code for “(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” is 1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” is a solid substance . It has a molecular weight of 237.26 g/mol . The compound is stored in a dark place at room temperature .

Scientific Research Applications

  • Electrophilic Building Blocks for Synthesis of Enantiomerically Pure Compounds

    • The compound is utilized in the preparation of novel electrophilic building blocks. These are significant for the synthesis of enantiomerically pure compounds, a critical aspect in the field of organic chemistry (Zimmermann & Seebach, 1987).
  • Synthesis of Antimicrobial and Antifungal Agents

    • Derivatives of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid have been developed into compounds exhibiting significant antimicrobial and antifungal activities. This application is crucial for the development of new therapeutic agents (Mickevičienė et al., 2015).
  • Synthesis of Non-Proteinogenic Amino Acids

    • The compound serves as a precursor in the synthesis of non-proteinogenic amino acids, which are valuable for studying protein structure and function (Adamczyk & Reddy, 2001).
  • Enantioselective Synthesis in Organic Chemistry

    • It is used in enantioselective synthesis processes, such as the aza-Henry reaction, highlighting its role in producing chiral compounds with high enantioselectivity (Kumaraswamy & Pitchaiah, 2011).
  • Development of Antibacterial Compounds

    • Synthesized derivatives of the compound have shown strong antibacterial activities, making them potential candidates for the development of new antibiotics (Pund et al., 2020).
  • ELISA Method Development

    • The compound has been utilized in the development of an enzyme-linked immuno-sorbent assay (ELISA) method. This application is particularly important in the field of biochemical analysis (Yang et al., 2008).
  • Synthesis of Thymidylate Synthase Inhibitors

    • Derivatives of this compound have been used in the synthesis of new thymidylate synthase inhibitors, which are key in cancer therapy (Guo-qing, 2013).
  • Solid Phase Synthesis of Carbonylated Peptides

    • The compound is essential in the solid-phase synthesis of carbonylated peptides, highlighting its role in peptide chemistry and potential therapeutic applications (Waliczek et al., 2015).

Safety And Hazards

The safety information for “(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQMTCSQWUYUML-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216618
Record name (2S)-2-[[(Phenylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

CAS RN

42918-86-5
Record name (2S)-2-[[(Phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42918-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(Phenylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.